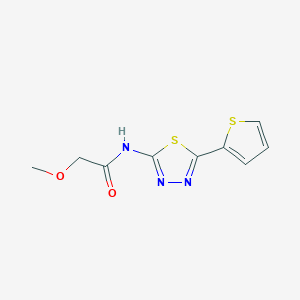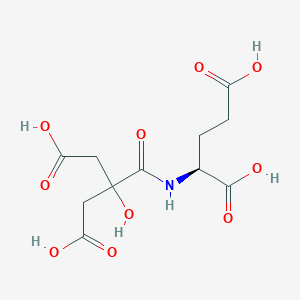
beta-Citryl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-citrylglutamic acid is an N-acyl-L-glutamic acid in which the acyl group is specified as beta-citryl. It has a role as a human metabolite and an iron chelator. It is a tetracarboxylic acid and a N-acyl-L-glutamic acid. It derives from a citric acid.
Aplicaciones Científicas De Investigación
1. Role in Spermatogenesis
Beta-Citryl-L-glutamic acid is notably concentrated in the testes of various adult animals, including mammals. It plays a significant role in spermatogenesis, with its concentration increasing in young rats during the development of late spermatocytes into early spermatids. This suggests its importance in the fertility and reproductive functions of mammals (Miyake, Kume, & Kakimoto, 1982).
2. Presence in Newborn Rat Brain
This compound has been identified in the brains of newborn rats. Its concentration is highest at birth and diminishes significantly by 24 days post-birth, indicating its potential role in early brain development (Miyake, Kakimoto, & Sorimachi, 1978).
3. Occurrence in Human Urine
This compound has also been isolated from human urine, indicating its systemic presence and potential metabolic significance in humans (Miyake, Morino, Mizobuchi, & Kakimoto, 1982).
4. Enzymatic Activity in Rat Testes
An enzyme in rat testes that hydrolyzes beta-Citryl-L-glutamate to citrate and glutamate has been characterized, suggesting specific biochemical pathways in which this compound is involved (Miyake, Innami, & Kakimoto, 1983).
5. Role as an Endogenous Iron Chelator
Beta-Citryl-L-glutamate is an endogenous low molecular weight Fe chelator, initially isolated from developing brains. It forms complexes with various metal ions and is effective in solubilizing Fe from certain compounds, indicating its potential role in iron metabolism and oxidative stress regulation (Hamada-Kanazawa et al., 2010).
Propiedades
Número CAS |
69281-09-0 |
|---|---|
Fórmula molecular |
C11H15NO10 |
Peso molecular |
321.24 g/mol |
Nombre IUPAC |
3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1 |
Clave InChI |
GAQNUGISBQJMKO-YFKPBYRVSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Sinónimos |
eta-citryl-L-glutamate beta-citryl-L-glutamic acid beta-citrylglutamic acid beta-citrylglutamic acid, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



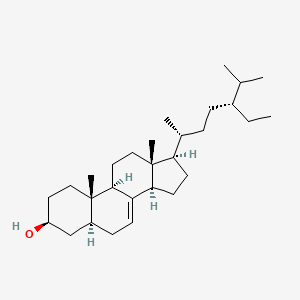

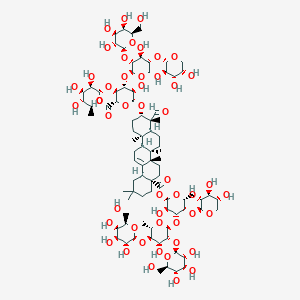
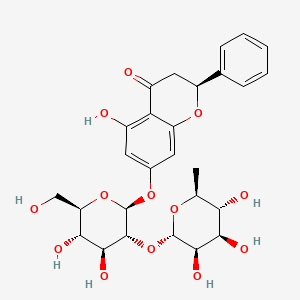
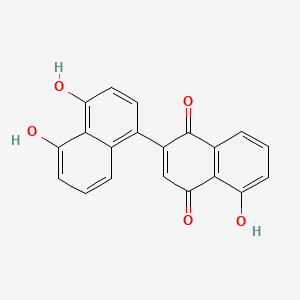
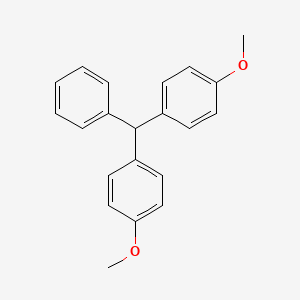

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
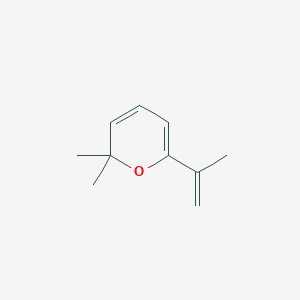

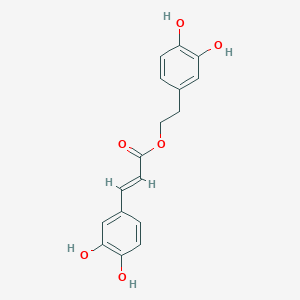
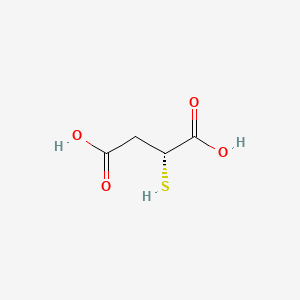
![[3-[3-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-phenylmethanone](/img/structure/B1194798.png)
